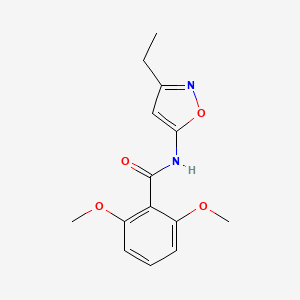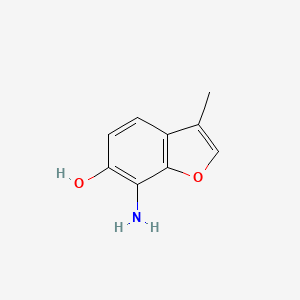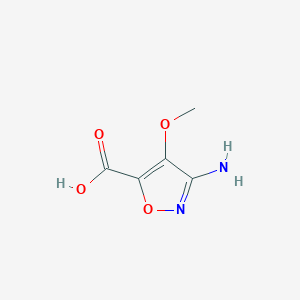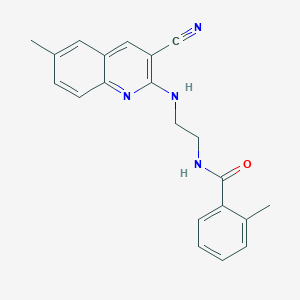![molecular formula C12H14N2O2 B12884081 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione CAS No. 66064-09-3](/img/structure/B12884081.png)
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-(Dimethylamino)benzaldehyde with succinic anhydride in the presence of a base can lead to the formation of the desired pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anticonvulsant, anti-inflammatory, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes . The binding of the compound to its target can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular pathways and functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the dimethylamino and phenyl groups.
3-(Dimethylamino)phenylpyrrolidine: Lacks the dione functionality.
3-Phenylpyrrolidine-2,5-dione: Lacks the dimethylamino group.
Uniqueness
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups with the pyrrolidine-2,5-dione scaffold provides a versatile platform for the development of new therapeutic agents and research tools .
Propiedades
Número CAS |
66064-09-3 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)9-5-3-4-8(6-9)10-7-11(15)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,15,16) |
Clave InChI |
PPFVMMYSYYXTDQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)C2CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


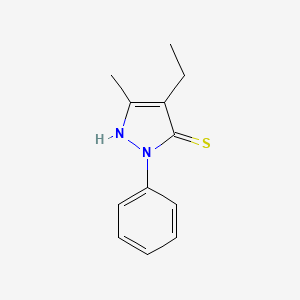

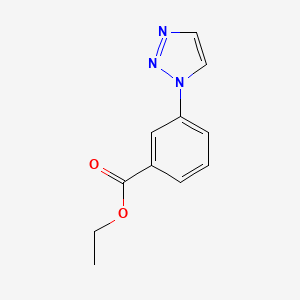
![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
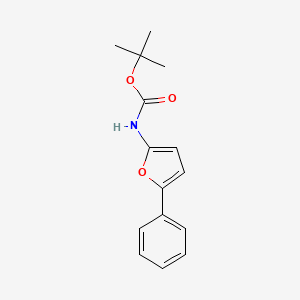
![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)



![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
